4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide 4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16347001
InChI: InChI=1S/C17H15ClN2OS/c18-12-8-10-13(11-9-12)19-16(21)6-3-7-17-20-14-4-1-2-5-15(14)22-17/h1-2,4-5,8-11H,3,6-7H2,(H,19,21)
SMILES:
Molecular Formula: C17H15ClN2OS
Molecular Weight: 330.8 g/mol

4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide

CAS No.:

Cat. No.: VC16347001

Molecular Formula: C17H15ClN2OS

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide -

Specification

Molecular Formula C17H15ClN2OS
Molecular Weight 330.8 g/mol
IUPAC Name 4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide
Standard InChI InChI=1S/C17H15ClN2OS/c18-12-8-10-13(11-9-12)19-16(21)6-3-7-17-20-14-4-1-2-5-15(14)22-17/h1-2,4-5,8-11H,3,6-7H2,(H,19,21)
Standard InChI Key UQXWFLSIQBJWSE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

4-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide (molecular formula: C17H14ClN3OS\text{C}_{17}\text{H}_{14}\text{ClN}_3\text{OS}) is characterized by a butanamide chain bridging a 1,3-benzothiazol-2-yl group and a 4-chlorophenyl substituent. The benzothiazole ring contributes aromaticity and planar rigidity, while the chlorophenyl group introduces electronic effects that influence reactivity and binding affinity . Key physicochemical properties include a molecular weight of 343.83 g/mol, a calculated LogP of 3.91 (indicating moderate lipophilicity), and a polar surface area of 82.95 Ų, which suggests favorable membrane permeability .

Structural Analysis
X-ray crystallography and NMR studies of analogous compounds reveal that the benzothiazole ring adopts a nearly planar conformation, with the amide carbonyl group participating in intramolecular hydrogen bonding. This configuration stabilizes the molecule in physiological environments . The chlorophenyl group’s electron-withdrawing nature enhances the compound’s electrophilicity, potentially facilitating interactions with nucleophilic residues in biological targets .

Synthesis and Reaction Pathways

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide typically follows a multi-step protocol:

  • Formation of the Benzothiazole Core: 2-Aminobenzothiazole is reacted with 4-chlorobutanoyl chloride in the presence of a base (e.g., triethylamine) to yield 4-chloro-N-(1,3-benzothiazol-2-yl)butanamide .

  • Substitution with 4-Chloroaniline: The chloro intermediate undergoes nucleophilic acyl substitution with 4-chloroaniline under reflux conditions, often using polar aprotic solvents like dimethylformamide (DMF) .

Recent optimizations report a global yield of 68–76% through careful control of stoichiometry and reaction time . Chromatographic purification (silica gel, ethyl acetate/hexane) is critical to achieving >95% purity, as confirmed by HPLC.

Reaction Conditions

ParameterOptimal Value
Temperature80–100°C
SolventDMF or THF
CatalystTriethylamine
Reaction Time12–24 hours

Applications in Drug Development

4-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide’s structural versatility positions it as a scaffold for multiple therapeutic areas:

  • Oncology: Derivatives induce apoptosis in MCF-7 breast cancer cells (EC₅₀: 12.3 µM) by inhibiting tubulin polymerization .

  • Antimicrobial Agents: Synergistic effects with fluconazole reduce fungal biofilm formation by 70% in Candida albicans.

  • Neuroprotection: In vitro models show 40% reduction in amyloid-β aggregation, a hallmark of Alzheimer’s disease .

Comparative Bioactivity Data

TargetActivityReference Compound
AcetylcholinesteraseIC₅₀ = 1.1 µMDonepezil
TubulinEC₅₀ = 12.3 µMPaclitaxel
3-TOP ProteinΔG = −9.2 kcal/molMetformin

Stability and Pharmacokinetics

The compound exhibits moderate metabolic stability in human liver microsomes (t₁/₂ = 45 minutes), with cytochrome P450 3A4 identified as the primary metabolizing enzyme. Oral bioavailability in rodent models is 22–28%, limited by first-pass metabolism. Plasma protein binding exceeds 90%, necessitating structural modifications for improved free fraction .

ADMET Profile

ParameterValue
LogP3.91
Solubility (pH 7.4)12 µg/mL
CYP3A4 InhibitionModerate
hERG BindingLow risk

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